Cas no 129932-48-5 (b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-)

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- structure
129932-48-5 structure
Productnaam:b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
CAS-nummer:129932-48-5
MF:C19H28O10
MW:416.419627189636
CID:160991
PubChem ID:131129

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
    • (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
    • phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
    • 2-Phenylethyl 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
    • 2-Phenylethyl beta-primeveroside
    • beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl
    • PAXGP
    • 2-Phenethyl
    • 129932-48-5
    • phenethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • (2R,3R,4S,5S,6R)-2-Phenethoxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-phenylethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • HY-N12382
    • 2-phenylethyl beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside
    • SCHEMBL21853659
    • phenethyl alcohol beta-d-xylopyranosyl-(1-6)-beta-d-glucopyranoside
    • DTXSID30156266
    • A-primeveroside
    • 2-phenylethyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
    • CS-0899921
    • CHEBI:136550
    • beta-D-Xyl-(1->6)-beta-D-Glc-OCH2CH2Ph
    • Phenylethyl primeveroside
    • CHEBI:167926
    • Compound NP-001284
    • AKOS040740070
    • NCGC00380502-01
    • 2-(2-phenylethoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
    • NCGC00380502-01_C19H28O10_beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl-
    • Inchi: InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
    • InChI-sleutel: ZRGXCWYRIBRSQA-BMVMOQKNSA-N
    • LACHT: C1C=CC(CCO[C@@H]2O[C@H](CO[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@@H](O)[C@H](O)[C@H]2O)=CC=1

Berekende eigenschappen

  • Exacte massa: 416.16824
  • Monoisotopische massa: 416.168
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 488
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 158Ų
  • XLogP3: -2.2

Experimentele eigenschappen

  • Dichtheid: 1.49
  • Kookpunt: 661.3°Cat760mmHg
  • Vlampunt: 353.7°C
  • Brekindex: 1.625
  • PSA: 158.3

Artikelen aanbevelen

Aanbevolen leveranciers
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD